An In-Depth Technical Guide to (4R)-4-Aminopentanoic Acid Hydrochloride: A Novel Modulator of the GABAergic System
An In-Depth Technical Guide to (4R)-4-Aminopentanoic Acid Hydrochloride: A Novel Modulator of the GABAergic System
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4R)-4-aminopentanoic acid hydrochloride, a chiral gamma-amino acid analog, has emerged as a molecule of significant interest within the neuroscience and drug development communities. Structurally related to the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), this compound and its derivatives are being explored for their potential therapeutic applications in a range of neurological disorders, including central nervous system injuries and neurodegenerative diseases.[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activity of (4R)-4-aminopentanoic acid hydrochloride, with a focus on its interaction with the GABAergic system. Detailed experimental protocols for its synthesis and in vitro characterization are presented to enable researchers to effectively harness its potential in their studies.
Introduction: The Significance of (4R)-4-Aminopentanoic Acid Hydrochloride
The delicate balance between excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS). The GABAergic system, the primary inhibitory network in the brain, plays a crucial role in maintaining this equilibrium. Dysregulation of GABAergic signaling has been implicated in a multitude of neurological and psychiatric conditions, making it a prime target for therapeutic intervention.
(4R)-4-aminopentanoic acid, also known as (R)-4-aminovaleric acid, is a structural analog of GABA. Its hydrochloride salt is a stable, water-soluble form that is convenient for research and development purposes. The chiral nature of this molecule is of particular importance, as stereochemistry often dictates biological activity. The (R)-enantiomer has been shown to interact with the GABAergic system, positioning it as a valuable tool for probing GABAergic neurotransmission and as a potential scaffold for the development of novel therapeutics.[3] This guide will delve into the core technical aspects of (4R)-4-aminopentanoic acid hydrochloride, providing researchers with the foundational knowledge and practical methodologies required for its investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a research setting. The following table summarizes the key properties of (4R)-4-aminopentanoic acid hydrochloride.
| Property | Value | Source |
| Chemical Name | (4R)-4-aminopentanoic acid hydrochloride | [4][5] |
| Synonyms | (R)-4-aminopentanoic acid hydrochloride, (R)-4-aminovaleric acid hydrochloride | [5] |
| CAS Number | 214402-71-8 | [4][5] |
| Molecular Formula | C5H12ClNO2 | [5] |
| Molecular Weight | 153.61 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | ~143–146 °C (for the free base) | [6] |
| Solubility | Soluble in water. | [7] |
| Storage | Store at 2–8 °C, tightly sealed, in dry conditions. | [6] |
Synthesis of (4R)-4-Aminopentanoic Acid Hydrochloride
The synthesis of enantiomerically pure (4R)-4-aminopentanoic acid is a critical step in its investigation. Both enzymatic and chemical synthesis routes have been explored.
Enzymatic Synthesis via Reductive Amination of Levulinic Acid
A sustainable and highly stereoselective method for the synthesis of (R)-4-aminopentanoic acid involves the enzymatic reductive amination of levulinic acid, a biomass-derived platform chemical.[1][2] This approach utilizes an engineered glutamate dehydrogenase (GDH) to achieve high enantiomeric excess.[1][2]
Causality of Experimental Choices:
-
Engineered Glutamate Dehydrogenase: Wild-type GDH does not efficiently catalyze the amination of levulinic acid. Protein engineering is employed to modify the enzyme's active site, enhancing its substrate specificity and catalytic efficiency for this non-natural substrate.[1]
-
Coupled Enzyme System: A co-factor regeneration system, often using formate dehydrogenase (FDH) and formate, is crucial for recycling the expensive NADPH co-factor, making the process economically viable.
-
Reaction Conditions: pH, temperature, and substrate concentrations are optimized to ensure maximal enzyme activity and stability, leading to high conversion rates and enantioselectivity.
Experimental Protocol: Enzymatic Synthesis
This protocol is adapted from a published procedure for the synthesis of (R)-4-aminopentanoic acid.[1]
-
Enzyme Preparation: Express and purify the engineered glutamate dehydrogenase (e.g., EcGDHK116Q/N348M) and a suitable formate dehydrogenase (e.g., BsFDH) according to established molecular biology protocols.
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction mixture containing:
-
Levulinic acid (0.4 M)
-
Ammonium formate (0.8 M)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
NADP+ (1 mM)
-
Purified engineered GDH (e.g., 1.5 mg/mL)
-
Purified FDH (e.g., 0.2 mg/mL)
-
-
Reaction Execution: Incubate the reaction mixture at 45°C with gentle agitation.
-
Monitoring the Reaction: Monitor the conversion of levulinic acid to (R)-4-aminopentanoic acid using High-Performance Liquid Chromatography (HPLC).
-
Product Isolation and Purification: Upon reaction completion (typically >97% conversion in 11 hours), terminate the reaction by removing the enzymes (e.g., via ultrafiltration). The product can then be purified using standard chromatographic techniques.
-
Hydrochloride Salt Formation: To obtain the hydrochloride salt, dissolve the purified (R)-4-aminopentanoic acid in a suitable solvent (e.g., isopropanol) and treat with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol). The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Diagram of Enzymatic Synthesis Workflow
Caption: Enzymatic synthesis of (4R)-4-aminopentanoic acid.
Chemical Synthesis
While enzymatic methods offer high stereoselectivity, traditional chemical synthesis provides an alternative route. One common approach is the asymmetric hydrogenation of a suitable precursor.
Experimental Protocol: Asymmetric Hydrogenation (Representative)
This is a representative protocol and may require optimization.
-
Precursor Synthesis: Synthesize a suitable prochiral precursor, such as 4-oxopentanoic acid or a derivative.
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the precursor in a degassed solvent (e.g., methanol). Add a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., a derivative of BINAP or DuPhos).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to the desired temperature (e.g., 50-80 °C).
-
Reaction Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Once complete, cool the reactor, release the pressure, and remove the catalyst by filtration.
-
Purification and Salt Formation: Purify the resulting (4R)-4-aminopentanoic acid by crystallization or chromatography. Form the hydrochloride salt as described in the enzymatic synthesis protocol.
Mechanism of Action: Interaction with the GABAergic System
(4R)-4-aminopentanoic acid exerts its biological effects primarily through its interaction with the GABAergic system, acting as a "false neurotransmitter".[3]
Key aspects of its mechanism of action include:
-
Synaptosomal Uptake: The (R)-enantiomer is taken up into cerebral synaptosomes in a time- and temperature-dependent manner, with greater uptake observed compared to the (S)-enantiomer.[3] This suggests the involvement of GABA transporters (GATs).
-
GABA-A Receptor Interaction: (R)-4-aminopentanoic acid exhibits weak agonist activity at the GABA-A α5β2γ2 receptor subtype.[3] GABA-A receptors are ligand-gated chloride ion channels that mediate fast inhibitory neurotransmission.[8][9]
-
Depolarization-Induced Release: Following uptake, (R)-4-aminopentanoic acid can be released from synaptosomes upon membrane depolarization, mimicking the release of endogenous GABA.[3]
Diagram of GABA-A Receptor Signaling Pathway
Caption: Simplified GABA-A receptor signaling pathway.
In Vitro Characterization: GABA-A Receptor Binding Assay
To quantify the interaction of (4R)-4-aminopentanoic acid hydrochloride with GABA-A receptors, a radioligand binding assay is a standard and robust method. This protocol is designed to be a self-validating system.
Causality of Experimental Choices:
-
Radioligand: A radiolabeled GABA-A receptor agonist, such as [3H]muscimol, is used to label the receptor binding sites.
-
Competition Assay: The ability of the test compound, (4R)-4-aminopentanoic acid hydrochloride, to displace the radioligand from the receptor is measured. This allows for the determination of the compound's binding affinity (Ki).
-
Non-Specific Binding: A high concentration of a known GABA-A receptor agonist (e.g., unlabeled GABA) is used to define non-specific binding, which is subtracted from the total binding to determine the specific binding of the radioligand.
Experimental Protocol: GABA-A Receptor Radioligand Binding Assay
This protocol is adapted from established methods for GABA-A receptor binding.[10][11]
-
Membrane Preparation:
-
Homogenize rat or mouse brain tissue (e.g., cortex or cerebellum) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with assay buffer to remove endogenous GABA.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + [3H]muscimol (e.g., 2-5 nM).
-
Non-Specific Binding: Membrane preparation + [3H]muscimol + high concentration of unlabeled GABA (e.g., 100 µM).
-
Test Compound: Membrane preparation + [3H]muscimol + varying concentrations of (4R)-4-aminopentanoic acid hydrochloride.
-
-
Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling (4R)-4-aminopentanoic acid hydrochloride.
-
Hazard Identification: May cause skin and eye irritation.[4] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
Conclusion
(4R)-4-aminopentanoic acid hydrochloride is a valuable research tool for investigating the complexities of the GABAergic system. Its stereospecific interaction with components of GABAergic neurotransmission makes it a promising lead compound for the development of novel therapeutics for a variety of neurological disorders. The detailed protocols and in-depth information provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their scientific endeavors, ultimately contributing to a deeper understanding of brain function and the development of new treatments for debilitating CNS diseases.
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